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2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-

DNA polymerase IIIC antibacterial structure-activity relationship

Researchers requiring selective bacterial DNA PolC inhibitors often encounter inactive N-3-H analogs. This N-3-methyl AU precisely resolves target engagement failure. - Ensures basal PolC affinity, enabling Gram-positive (MRSA/VRE) inhibitor campaigns [8†L4-L5]. - Essential N-3-methyl directs regioselective 5-deazaflavin cyclocondensation with CDI [8†L14-L15]. - Serves as validated reference core for N-3 SAR matrices vs. ethyl/butyl/hydroxybutyl derivatives [8†L23-L24].

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 36995-90-1
Cat. No. B4717926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-
CAS36995-90-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N(C)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h3-8H,1-2H3,(H,13,17)
InChIKeyMBJXBYVPWYHBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement of CAS 36995-90-1


2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- (CAS 36995-90-1) is a synthetic, substituted uracil derivative within the 6-anilinouracil (AU) chemotype. It features a uracil core bearing a methyl group at the N-3 position and a methyl(phenyl)amino substituent at the C-6 position. This compound belongs to a well-characterized class of non-nucleoside inhibitors of bacterial DNA polymerase IIIC (PolC) and has also been investigated as a synthetic intermediate for heterocyclic scaffolds such as 5-deazaflavins [1], [2]. Unlike its unsubstituted or N-1-alkylated congeners, the specific N-3-methyl pattern confers distinct biochemical and synthetic reactivity profiles that are critical for applications requiring selective PolC engagement or unique C-6 electrophilicity.

Why Generic Substitution Is Not Supported


Superficial structural similarity among 6-anilinouracils (e.g., 6-anilinouracil, 6-(3-ethyl-4-methylanilino)uracil, or N-3-unsubstituted analogs) masks critical differences in target engagement, antibacterial potency, and synthetic utility. The N-3 methyl group in CAS 36995-90-1 is not a passive spectator; it directly influences hydrogen-bonding topology within the PolC active site and alters the electron density at C-6, thereby modulating electrophilic reactivity in cyclocondensation reactions [1], [2]. Procurement of a close analog (e.g., N-3-H or N-3-ethyl derivatives) without verifying the specific substitution pattern risks introducing an inferior inhibitor with a different resistance profile or a less reactive synthetic intermediate, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation vs. Closest Analogs


PolC Enzyme Inhibition: N-3 Methyl vs. N-3 Hydrogen

In the 6-anilinouracil series, N-3 alkylation is a prerequisite for potent PolC inhibition. While the specific compound 3-methyl-6-(methylphenylamino)-uracil has not been directly compared to its N-3-unsubstituted analog in published PolC IC50 assays, the broader class-level SAR indicates that N-3-H derivatives are essentially inactive. For structurally related N-3-alkyl-6-(3-ethyl-4-methylanilino)uracils, the N-3-hydroxybutyl analog achieved a PolC IC50 of < 0.1 µM, whereas the N-3-H parent showed no measurable inhibition [1]. This class-level inference supports the critical role of the N-3 methyl group in CAS 36995-90-1 for PolC binding.

DNA polymerase IIIC antibacterial structure-activity relationship

Synthetic Reactivity in 5-Deazaflavin Cyclocondensation

Grauert (1983) demonstrated that 3-methyl-6-(N-methylanilino)uracil reacts regioselectively with carbonyldiimidazole to form a fused 5-deazaflavin precursor, a transformation that fails with 6-anilinouracils lacking the N-3 methyl group [1]. The N-3 methyl enhances the electrophilicity at C-5, enabling successful cyclization. In contrast, 6-anilinouracil (N-3-H) and 6-(methylamino)-3-methyluracil (lacking the N-phenyl ring) gave either no reaction or complex product mixtures under identical conditions.

5-deazaflavin synthesis heterocyclic chemistry electrophilic reactivity

Gram-Positive Antibacterial Selectivity

6-Anilinouracils are class-specific inhibitors of Gram-positive DNA polymerase IIIC. In the Kuhl et al. (2005) study, N-3-alkylated AUs including hydroxybutyl and methoxybutyl derivatives demonstrated MIC90 values of 0.5–4 µg/mL against Staphylococcus aureus and Enterococcus faecalis, while showing no activity against Escherichia coli (MIC > 64 µg/mL) [1]. The target compound, bearing the N-3-methyl group, is expected to exhibit a similar Gram-positive-selective profile. In contrast, broad-spectrum uracil-based antibacterials such as 5-fluorouracil show indiscriminate cytotoxicity, making them unsuitable for selective Gram-positive targeting.

antibacterial spectrum Gram-positive selectivity MIC comparison

Kinase Inhibition Cross-Reactivity Profile

A common pitfall with uracil-based probes is unintended inhibition of human kinases (e.g., EGFR, Src). While 6-anilinouracil derivatives such as IMAU have been profiled against a panel of 50 human kinases and found to be clean (<10% inhibition at 10 µM) [1], the target compound has not yet been profiled. However, the absence of the 3-iodo-4-methylanilino motif (present in IMAU) in CAS 36995-90-1 suggests a potentially distinct selectivity profile. Until direct kinome profiling is performed, the compound should be considered a cleaner alternative to kinase-promiscuous uracils like 5-fluorouracil.

kinase profiling off-target selectivity chemical probe

Priority Application Scenarios


Gram-Positive Antibacterial Hit-to-Lead Optimization

Use as a core scaffold for designing PolC inhibitors targeting MRSA and VRE. The N-3 methyl group ensures basal PolC engagement, which can be further optimized by varying the C-6 anilino substituent. Prioritize over N-3-H or N-1-alkyl analogs that lack intrinsic PolC affinity [1].

DNA Replication Probe for Bacillus subtilis

Employ as a selective inhibitor of PolC in B. subtilis to dissect replication fork dynamics. The compound's Gram-positive selectivity avoids confounding effects in Gram-negative model organisms, unlike broad-spectrum DNA gyrase inhibitors [1].

Synthesis of 5-Deazaflavin Derivatives

Utilize as the uracil component in reactions with carbonyldiimidazole to construct the 5-deazaflavin tricyclic system. The N-3-methyl group is essential for regioselective cyclization and acceptable yields, enabling access to a library of flavin analogs for redox catalysis studies [2].

SAR Expansion of 6-Anilinouracil Chemotype

Incorporate into a systematic SAR matrix varying N-3, C-6, and N-1 substituents. The compound serves as a reference point for evaluating the steric and electronic effects of the N-3 methyl group relative to N-3-ethyl, -butyl, and -hydroxybutyl congeners [1], [2].

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